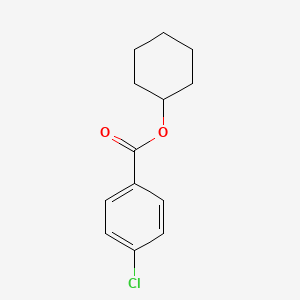
4,5-Diethyl-2-oxo-N-phenyl-1,3-oxazole-3(2H)-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Diethyl-2-oxo-N-phenyl-1,3-oxazole-3(2H)-carboxamide is a synthetic organic compound belonging to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diethyl-2-oxo-N-phenyl-1,3-oxazole-3(2H)-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One possible route is the reaction of diethyl malonate with phenyl isocyanate, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst choice, is essential to achieve high efficiency and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance production rates and ensure consistent quality.
化学反応の分析
Types of Reactions
4,5-Diethyl-2-oxo-N-phenyl-1,3-oxazole-3(2H)-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2,3-diones, while reduction can produce amine derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Utilization in the development of new materials or chemical processes.
作用機序
The mechanism of action of 4,5-Diethyl-2-oxo-N-phenyl-1,3-oxazole-3(2H)-carboxamide depends on its specific interactions with molecular targets. It may act by binding to enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or interference with cellular signaling processes.
類似化合物との比較
Similar Compounds
- 4,5-Dimethyl-2-oxo-N-phenyl-1,3-oxazole-3(2H)-carboxamide
- 4,5-Diethyl-2-oxo-N-methyl-1,3-oxazole-3(2H)-carboxamide
- 4,5-Diethyl-2-oxo-N-phenyl-1,3-thiazole-3(2H)-carboxamide
Uniqueness
4,5-Diethyl-2-oxo-N-phenyl-1,3-oxazole-3(2H)-carboxamide is unique due to its specific substituents, which may confer distinct chemical and biological properties. Its diethyl groups and phenyl ring can influence its reactivity, solubility, and potential interactions with biological targets, distinguishing it from similar compounds.
特性
CAS番号 |
59167-81-6 |
|---|---|
分子式 |
C14H16N2O3 |
分子量 |
260.29 g/mol |
IUPAC名 |
4,5-diethyl-2-oxo-N-phenyl-1,3-oxazole-3-carboxamide |
InChI |
InChI=1S/C14H16N2O3/c1-3-11-12(4-2)19-14(18)16(11)13(17)15-10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H,15,17) |
InChIキー |
SBEHCGSCMHGZGF-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(OC(=O)N1C(=O)NC2=CC=CC=C2)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



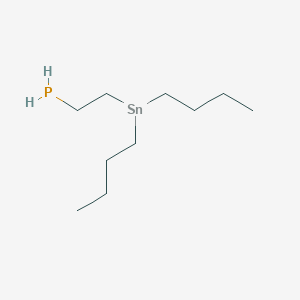
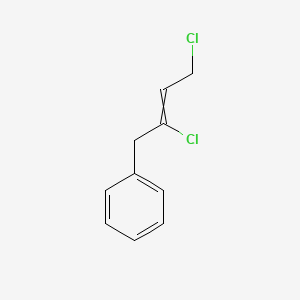



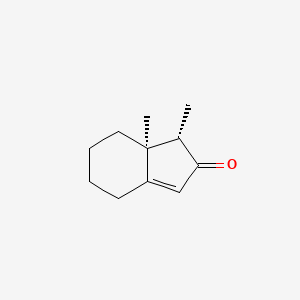


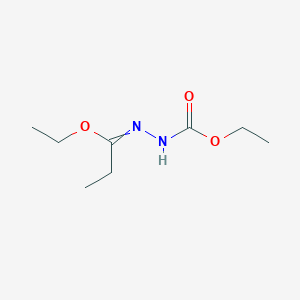
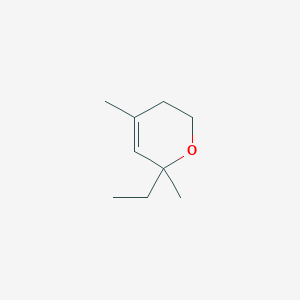
![Benzene, 1-chloro-4-[(1-methylethylidene)cyclopropyl]-](/img/structure/B14614624.png)
![2-[(2-Hydroxy-3-nitrophenyl)methyl]-4-methyl-6-nitrophenol](/img/structure/B14614632.png)
